

Technical Guide: ^1H NMR Spectrum of 4-Butoxy-3-chlorophenylboronic acid

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Compound of Interest

Compound Name: 4-Butoxy-3-chlorophenylboronic acid

Cat. No.: B1276505

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ^1H Nuclear Magnetic Resonance (NMR) spectrum of **4-Butoxy-3-chlorophenylboronic acid**. Due to the limited availability of direct experimental spectra in public databases, this guide synthesizes data from analogous compounds and established NMR principles to offer a comprehensive interpretation for research and development applications.

Predicted ^1H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration for the protons of **4-Butoxy-3-chlorophenylboronic acid**. These predictions are based on the analysis of substituent effects (butoxy, chloro, and boronic acid groups) on the aromatic ring and known values for the butoxy chain.

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	7.9 - 8.1	d	$J \approx 2.0$	1H
H-5	7.0 - 7.2	d	$J \approx 8.5$	1H
H-6	7.7 - 7.9	dd	$J \approx 8.5, 2.0$	1H
-OCH ₂ -	4.0 - 4.2	t	$J \approx 6.5$	2H
-CH ₂ -	1.7 - 1.9	sextet	$J \approx 7.0$	2H
-CH ₂ -	1.4 - 1.6	sextet	$J \approx 7.5$	2H
-CH ₃	0.9 - 1.1	t	$J \approx 7.5$	3H
B(OH) ₂	5.0 - 6.0	br s	-	2H

Note: The chemical shift of the boronic acid protons (B(OH)₂) can be broad and its position is highly dependent on the solvent, concentration, and water content.

Experimental Protocol

This section outlines a standard protocol for the acquisition of a ¹H NMR spectrum for **4-Butoxy-3-chlorophenylboronic acid**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **4-Butoxy-3-chlorophenylboronic acid**.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the labile boronic acid protons.
- Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Parameters:

- Instrument: A 400 MHz or higher field NMR spectrometer.

- Nucleus: ^1H
- Temperature: 298 K (25 °C)
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 3-4 seconds.
- Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.
- Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually.
- Perform baseline correction.
- Integrate the signals to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Structural and Coupling Relationships

The following diagram illustrates the structure of **4-Butoxy-3-chlorophenylboronic acid** and the expected spin-spin coupling interactions between the aromatic protons.

Caption: Structure of **4-Butoxy-3-chlorophenylboronic acid** and key proton couplings.

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